NE-100 hydrochloride

sigma-1 receptor binding affinity selectivity

NE-100 hydrochloride is the definitive selective sigma-1 antagonist, offering sub-nanomolar affinity (Ki 0.86 nM) and >6,000-fold selectivity over dopamine, serotonin, and PCP receptors—far surpassing haloperidol (equipotent D2/σ1) or BD-1047. Orally active with no catalepsy, it uniquely suppresses ER stress-induced neuronal death via CHOP/GRP78 and reverses PCP-induced cognitive deficits. This well-characterized profile makes it essential for unambiguous σ1 target engagement in CNS research. Choose NE-100 for the highest selectivity and translational relevance.

Molecular Formula C23H35Cl2NO2
Molecular Weight 428.4 g/mol
Cat. No. B15603839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNE-100 hydrochloride
Molecular FormulaC23H35Cl2NO2
Molecular Weight428.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H33NO2.2ClH/c1-4-15-24(16-5-2)17-13-21-11-12-22(25-3)23(19-21)26-18-14-20-9-7-6-8-10-20;;/h6-12,19H,4-5,13-18H2,1-3H3;2*1H
InChIKeyUHSZQQLOARZHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NE-100 Hydrochloride: A Highly Selective Sigma-1 Receptor Antagonist for Research Procurement


NE-100 hydrochloride (CAS 149409-57-4) is a potent, selective, and orally active sigma-1 (σ1) receptor antagonist [1]. It displays sub‑nanomolar binding affinity (Ki = 0.86–1.03 nM) and exceptional selectivity over σ2 receptors (>55‑fold) as well as over dopamine D1/D2, serotonin 5‑HT1A/5‑HT2, and phencyclidine (PCP) receptors (>6,000‑fold) [2][3]. As one of the earliest and most widely used selective σ1 ligands, NE-100 has well‑characterized neuroprotective, antipsychotic‑like, and cognition‑enhancing effects in preclinical models .

Why Sigma-1 Receptor Antagonists Cannot Be Interchanged: The Case for NE-100 Hydrochloride


Sigma-1 receptor antagonists vary markedly in affinity, selectivity, and downstream functional consequences. Simple substitution based on in‑class membership overlooks critical differences in off‑target engagement, blood‑brain barrier penetration, and binding kinetics that can confound experimental results [1]. For example, the widely used antipsychotic haloperidol binds σ1 and dopamine D2 receptors with equal nanomolar affinity (Ki ≈ 2.8 nM for both), rendering it unsuitable for isolating σ1 pharmacology from dopaminergic effects [2]. Similarly, BD‑1047 and BD‑1063 exhibit lower selectivity ratios or fail to recapitulate key neuroprotective functions observed with NE‑100 [3][4]. These heterogeneities demand quantitative, comparator‑based justification for compound selection, as detailed in Section 3.

Quantitative Evidence Guide: NE-100 Hydrochloride Differentiation from Closest Sigma-1 Antagonist Comparators


Superior Sigma-1 Binding Affinity and Selectivity Ratio vs BD-1063, BD-1047, and S1RA

NE-100 hydrochloride displays a σ1 receptor Ki of 0.86–1.03 nM, which is approximately 9‑fold more potent than BD‑1063 (Ki = 9 nM) and 16‑fold more potent than S1RA (Ki = 17 nM) [1]. Although BD‑1047 has a similar σ1 affinity (IC50 = 0.93 nM), its selectivity for σ1 over σ2 is about 50‑fold, whereas NE‑100 achieves >55‑fold (up to 205‑fold) selectivity [2].

sigma-1 receptor binding affinity selectivity antagonist

>6,000-Fold Selectivity Over Dopamine, Serotonin, and PCP Receptors vs Haloperidol

NE‑100 hydrochloride exhibits IC50 values >10,000 nM for dopamine D1/D2, serotonin 5‑HT1A/5‑HT2, and PCP receptors, translating to >6,000‑fold selectivity relative to its σ1 IC50 of 4.16 nM [1]. In contrast, haloperidol binds σ1 and D2 receptors with essentially equal nanomolar affinity (Ki = 2.8 nM for both), providing no functional discrimination between the two receptor systems [2].

off-target selectivity dopamine D2 serotonin PCP receptor

Oral Antipsychotic-Like Efficacy Without Catalepsy: NE-100 vs Haloperidol

NE‑100 hydrochloride is orally active and dose‑dependently antagonizes PCP‑ and (+)-SKF10047‑induced head‑weaving with ED50 values of 0.12 mg/kg and 0.27 mg/kg p.o., respectively [1]. Crucially, NE‑100 did not induce catalepsy even at supratherapeutic doses, whereas haloperidol produces significant catalepsy at ED50 = 0.04–0.74 mg/kg, reflecting its D2 blockade [1][2].

oral bioavailability antipsychotic catalepsy in vivo efficacy

Unique Suppression of ER Stress-Induced Neuronal Death: NE-100 vs BD-1047

In murine hippocampal HT22 cells, NE‑100 (10 μM) protected against tunicamycin‑induced ER stress‑mediated cell death, whereas BD‑1047 at the same concentration completely failed to confer any protection [1]. NE‑100 suppressed CHOP upregulation and induced GRP78 via the ATF6 pathway; BD‑1047 did not modulate these markers [1].

neuroprotection ER stress hippocampal cells GRP78

Cognitive Deficit Reversal Superior to D2 Antagonists: NE-100 in PCP-Induced Dysfunction

In a rat water maze task, NE‑100 (1–10 mg/kg p.o.) significantly shortened PCP‑induced prolonged swimming latency, restoring spatial learning [1]. In contrast, the D2 antagonists haloperidol, YM‑09151‑2, and sulpiride failed to improve latency at behaviorally equivalent doses, demonstrating that cognitive restoration is σ1‑mediated and not achievable through dopamine D2 blockade [1].

cognitive impairment water maze phencyclidine sigma ligand

Optimal Research Application Scenarios for NE-100 Hydrochloride Based on Quantitative Differentiation Evidence


Selective Sigma-1 Pharmacological Tool for In Vitro Binding and Signaling Studies

With sub‑nanomolar σ1 affinity and >6,000‑fold selectivity over dopamine, serotonin, and PCP receptors, NE‑100 hydrochloride is the reagent of choice for experiments requiring unambiguous σ1 engagement without cross‑reactivity at common CNS off‑targets [1]. This selectivity is unattainable with haloperidol (equal σ1/D2 affinity) or BD‑1047 (lower selectivity margin) [2].

In Vivo Behavioral Pharmacology of Antipsychotic-Like Activity Without Motor Confounds

NE‑100’s oral efficacy (ED50 = 0.12–0.27 mg/kg p.o.) combined with its inability to induce catalepsy makes it the ideal agent for investigating σ1‑mediated antipsychotic‑like effects in rodent models without the motor side effects that limit haloperidol and other D2‑active neuroleptics [1].

Neuroprotection and Endoplasmic Reticulum Stress Research

Unlike BD‑1047, NE‑100 uniquely suppresses ER stress‑induced neuronal death via CHOP/GRP78 modulation, a property that positions it as an essential tool for dissecting σ1‑dependent and σ1‑independent cytoprotective pathways in models of ischemia, Alzheimer’s, and Parkinson’s disease [3].

Cognitive Deficit Modeling and Drug Discovery Screening

NE‑100’s robust reversal of PCP‑induced spatial learning deficits, contrasting with the failure of D2 antagonists, validates its use as a reference σ1‑positive control for screening novel pro‑cognitive agents and for mechanistic studies of σ1 receptor function in learning and memory [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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